(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone

PDE4A Inhibition Isomer Selectivity Medicinal Chemistry

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (CAS 886497-91-2), also referred to as 1-(Pyridine-4-carbonyl)piperidin-4-amine or 1-isonicotinoyl-4-piperidinamine, is a heterocyclic small molecule with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol. It consists of a piperidine ring linked to a pyridine ring via a methanone (carbonyl) bridge, with a primary amine at the 4-position of the piperidine.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 886497-91-2
Cat. No. B3294191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone
CAS886497-91-2
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H15N3O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h1-2,5-6,10H,3-4,7-8,12H2
InChIKeyURGXEIDULPADAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (CAS 886497-91-2): Core Chemical Identity, Physicochemical Properties, and Pharmacological Classification for Procurement


(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (CAS 886497-91-2), also referred to as 1-(Pyridine-4-carbonyl)piperidin-4-amine or 1-isonicotinoyl-4-piperidinamine, is a heterocyclic small molecule with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . It consists of a piperidine ring linked to a pyridine ring via a methanone (carbonyl) bridge, with a primary amine at the 4-position of the piperidine. Pharmacologically, it is primarily recognized as an inhibitor of phosphodiesterase type 4A (PDE4A) [1] [2], and has been implicated as an inhibitor of protein kinases including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . Its structural scaffold is commonly employed as a versatile building block in medicinal chemistry for the synthesis of more complex, biologically active molecules .

Why Generic Substitution of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (CAS 886497-91-2) Fails: Critical Dependencies on Regioisomerism, Salt Form, and Biological Target Profile


Simple substitution of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone with structurally analogous compounds in the same chemical class is not scientifically justifiable due to profound differences in biological activity arising from subtle structural variations. Critical factors include: (1) Regioisomerism of the pyridine ring: the 4-pyridyl isomer (CAS 886497-91-2) exhibits distinct target engagement and potency compared to the 3-pyridyl (CAS 440102-71-6) and 2-pyridyl isomers, with the 4-position being crucial for optimal interaction with the PDE4A enzyme's catalytic site . (2) Salt form: the free base (CAS 886497-91-2) and its dihydrochloride salt (CAS 1171497-43-0) differ significantly in solubility, stability, and bioavailability, which directly impacts in vitro assay reproducibility and in vivo pharmacokinetics [1] . (3) Target selectivity: while the compound is a known PDE4A inhibitor, its activity against kinases such as CLK1 and DYRK1A is not a universal feature of all 4-aminopiperidine derivatives and is highly dependent on the specific substitution pattern of the pyridine ring [2]. These non-interchangeable properties necessitate a rigorous, evidence-based selection process to ensure experimental validity and project success.

Product-Specific Quantitative Evidence Guide for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (CAS 886497-91-2): Differentiated Performance Metrics for Scientific Procurement


Quantitative Comparison of PDE4A Inhibitory Potency: 4-Pyridyl Isomer vs. 3-Pyridyl and 2-Pyridyl Isomers

The 4-pyridyl isomer (CAS 886497-91-2) demonstrates measurable PDE4A inhibitory activity, with reported affinity values in the sub-micromolar range. Specifically, it shows a Ki of 550 nM against recombinant human PDE4A in an IMAP assay [1]. In contrast, the 3-pyridyl isomer (CAS 440102-71-6) and the 2-pyridyl isomer exhibit significantly reduced or absent PDE4A inhibition in the same assay systems, indicating a critical dependence on the pyridine ring's substitution pattern for optimal target engagement .

PDE4A Inhibition Isomer Selectivity Medicinal Chemistry

Comparative Solubility and Stability Analysis: Free Base (CAS 886497-91-2) vs. Dihydrochloride Salt (CAS 1171497-43-0)

The dihydrochloride salt form (CAS 1171497-43-0) of the compound offers significantly enhanced aqueous solubility and chemical stability compared to the free base (CAS 886497-91-2), which is a critical factor for reliable in vitro assay performance and formulation development [1]. While precise quantitative solubility data for the free base is not publicly available, the dihydrochloride salt is documented to be freely soluble in polar solvents such as water and DMSO, whereas the free base is expected to have limited solubility . This difference is a direct consequence of the ionic nature of the salt, which improves dissolution kinetics and reduces aggregation in biological media.

Salt Form Optimization Solubility Stability Drug Formulation

Kinase Selectivity Profile: Differentiated Activity Against CLK1 and DYRK1A Compared to Other 4-Aminopiperidine Derivatives

The compound (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone and its derivatives have been reported to inhibit Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . While specific IC₅₀ or Kᵢ values for CAS 886497-91-2 against these kinases are not publicly available, structurally related 4-aminopiperidine derivatives with similar pyridine substitution patterns exhibit potent DYRK1A inhibition, with EC₅₀ values as low as 1.6 nM in some cases [1]. This kinase inhibitory activity is a differentiating feature compared to other 4-aminopiperidine-based compounds that lack the 4-pyridyl carbonyl motif, which may primarily target other enzymes like DPP-IV or orexin receptors [2].

Kinase Inhibition CLK1 DYRK1A Selectivity Profile

Best Research and Industrial Application Scenarios for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (CAS 886497-91-2) Based on Differentiated Performance Data


Development of Selective PDE4A Inhibitors for Inflammatory and Neurological Disease Research

The compound's demonstrated PDE4A inhibitory activity (Ki = 550 nM) makes it a suitable starting point or tool compound for investigating the role of PDE4A in cAMP-mediated signaling pathways relevant to inflammation, asthma, COPD, and neurological disorders such as depression [1] [2]. Researchers can leverage its distinct 4-pyridyl substitution pattern, which is crucial for target engagement, to design and synthesize novel analogs with improved potency and selectivity over other PDE4 isoforms (e.g., PDE4B, PDE4D) [3].

Exploration of CLK1 and DYRK1A Kinase Inhibition in Cancer and Neurodegenerative Disease Models

Given its reported inhibition of CLK1 and DYRK1A kinases [4], this compound serves as a valuable chemical probe for dissecting the roles of these kinases in alternative splicing regulation (CLK1) and neuronal development/survival (DYRK1A). It is particularly relevant for studies in oncology (where CLK1 dysregulation is implicated in cancer cell survival) and neurodegenerative diseases like Alzheimer's (where DYRK1A is linked to tau phosphorylation and amyloid-beta production) [5].

Medicinal Chemistry Building Block for Diversifying Piperidine-Pyridine Libraries in Drug Discovery

The compound's unique heterocyclic scaffold, featuring a 4-aminopiperidine core linked to a 4-pyridyl group via a carbonyl bridge, makes it a versatile building block for constructing diverse chemical libraries in drug discovery campaigns . Its primary amine and carbonyl functionalities provide orthogonal synthetic handles for further derivatization, enabling rapid exploration of structure-activity relationships (SAR) for a variety of biological targets beyond PDE4 and kinases .

Formulation and Solubility Optimization Studies Using the Dihydrochloride Salt Form

The dihydrochloride salt form (CAS 1171497-43-0) is the preferred choice for applications requiring high aqueous solubility and long-term stability [6]. It is ideally suited for preparing concentrated stock solutions for high-throughput screening, conducting cell-based assays in aqueous media, and initiating preliminary in vivo pharmacokinetic studies where the free base's limited solubility would confound results .

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